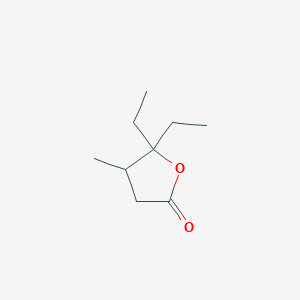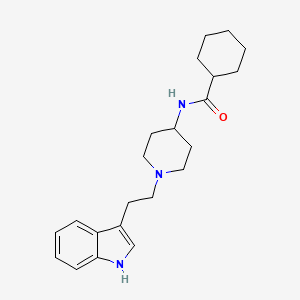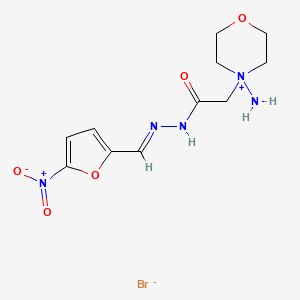![molecular formula C14H14O3 B14675461 2,3,3-Trimethyl-2,3-dihydro-4H-furo[3,2-c][1]benzopyran-4-one CAS No. 31490-74-1](/img/structure/B14675461.png)
2,3,3-Trimethyl-2,3-dihydro-4H-furo[3,2-c][1]benzopyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,3-Trimethyl-2,3-dihydro-4H-furo3,2-cbenzopyran-4-one is a complex organic compound that belongs to the class of furobenzopyrans. These compounds are known for their diverse biological activities and are often used in pharmaceutical research due to their potential therapeutic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,3-Trimethyl-2,3-dihydro-4H-furo3,2-cbenzopyran-4-one can be achieved through a multi-step process. One efficient method involves a three-component reaction using aromatic aldehydes, 4-hydroxycoumarin, and in situ generated phenacyl pyridinium bromide over SiO2 nanoparticles as a catalyst . This method is environmentally friendly as it does not require organic solvents and offers high yields with low catalyst loading .
Industrial Production Methods: Industrial production of this compound typically involves the use of scalable synthetic routes that ensure high purity and yield. The use of solid nano-catalysts like SiO2 nanoparticles is favored due to their recyclability and mild reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions: 2,3,3-Trimethyl-2,3-dihydro-4H-furo3,2-cbenzopyran-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve the use of halogenating agents and nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
2,3,3-Trimethyl-2,3-dihydro-4H-furo3,2-cbenzopyran-4-one has a wide range of applications in scientific research. It is used in the synthesis of various natural products and pharmaceutical compounds due to its unique structural properties . In biology and medicine, it has shown potential as an anti-cancer agent, anti-inflammatory agent, and platelet aggregation inhibitor . Its industrial applications include use in the development of new materials and as a catalyst in organic reactions .
Mecanismo De Acción
The mechanism of action of 2,3,3-Trimethyl-2,3-dihydro-4H-furo3,2-cbenzopyran-4-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds include other furobenzopyrans and coumarin derivatives such as 4H-1-Benzopyran-4-one and 2,3-dihydro-5,7-dihydroxy-2-phenyl-4H-1-benzopyran-4-one .
Uniqueness: What sets 2,3,3-Trimethyl-2,3-dihydro-4H-furo3,2-cbenzopyran-4-one apart from similar compounds is its unique structural configuration, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound in pharmaceutical research and industrial applications .
Propiedades
Número CAS |
31490-74-1 |
|---|---|
Fórmula molecular |
C14H14O3 |
Peso molecular |
230.26 g/mol |
Nombre IUPAC |
2,3,3-trimethyl-2H-furo[3,2-c]chromen-4-one |
InChI |
InChI=1S/C14H14O3/c1-8-14(2,3)11-12(16-8)9-6-4-5-7-10(9)17-13(11)15/h4-8H,1-3H3 |
Clave InChI |
UHDFSWSTCABMGG-UHFFFAOYSA-N |
SMILES canónico |
CC1C(C2=C(O1)C3=CC=CC=C3OC2=O)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


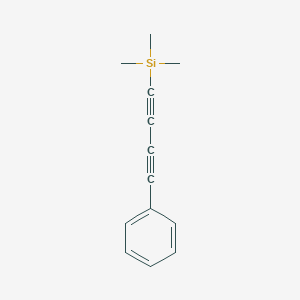
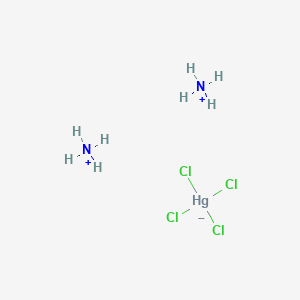
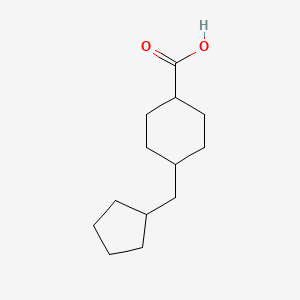
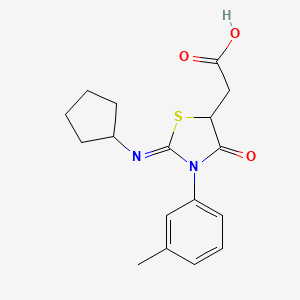
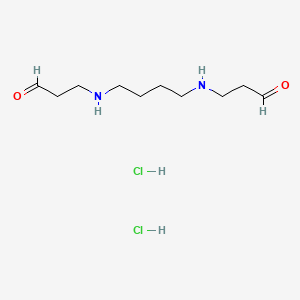
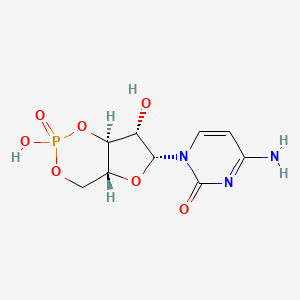
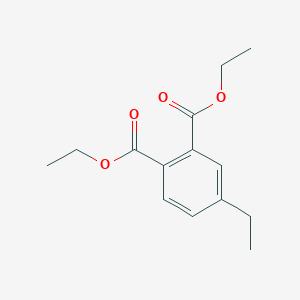
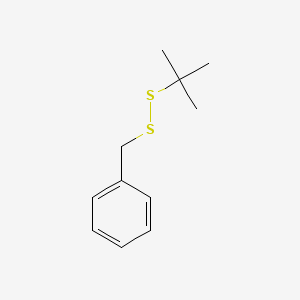
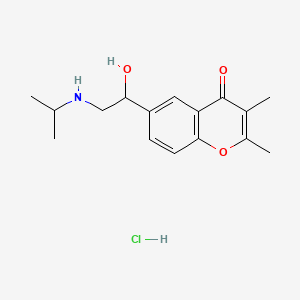
![Benzoic acid, 4-[2-(2,4-diamino-6-pteridinyl)ethyl]-](/img/structure/B14675440.png)
